Diallyl terephthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNFTNPFYCKVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25820-61-5 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9061419 | |
| Record name | Diallyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026-92-2 | |
| Record name | Diallyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester | |
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| Record name | Diallyl terephthalate | |
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| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester | |
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| Record name | Diallyl terephthalate | |
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| Record name | Diallyl terephthalate | |
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Synthetic Methodologies for Diallyl Terephthalate Monomer
Esterification and Transesterification Pathways
The production of diallyl terephthalate (B1205515) monomer is achieved through two main chemical routes: the direct esterification of terephthalic acid and the transesterification of terephthalate derivatives, most notably dimethyl terephthalate, with allyl alcohol.
Direct Esterification of Terephthalic Acid with Allyl Alcohol
Direct esterification involves the reaction of terephthalic acid with allyl alcohol. However, this method is often characterized by poor reactivity google.com. One approach to facilitate this reaction is to use a water-carrying agent, such as benzene (B151609) or toluene (B28343), with concentrated sulfuric acid serving as a catalyst chembk.com. This process is hampered by the fact that allyl alcohol is miscible with water and forms an azeotrope with the water-carrying agent, leading to significant loss of the alcohol during the water removal step chembk.com. An alternative method involves heating terephthalic acid with an excess of an alcohol, like n-butanol, at high temperatures (225 to 350 °C) and pressures (50 to 500 atmospheres) in the presence of acidic catalysts google.com. While this demonstrates the feasibility of direct esterification under harsh conditions, the challenges associated with reactivity and raw material loss have led to a preference for transesterification routes google.comchembk.com.
Transesterification of Terephthalate Derivatives with Allyl Alcohol
Transesterification, or ester interchange, is a more widely adopted and efficient method for synthesizing diallyl terephthalate chembk.comgoogle.com. This process involves reacting a dialkyl ester of terephthalic acid with allyl alcohol. The equilibrium of the reaction is shifted toward the product side by continuously removing the alcohol byproduct, such as methanol (B129727), via distillation google.comchembk.com.
A common industrial synthesis for this compound involves the transesterification of dimethyl terephthalate (DMT) with allyl alcohol chembk.comchembk.com. The process typically uses at least two moles of allyl alcohol for every mole of DMT, and often a significant excess (50% to 100%) of allyl alcohol is employed to drive the reaction to completion chembk.comgoogle.com.
The reaction is generally carried out by heating the mixture of DMT, allyl alcohol, and a catalyst to temperatures ranging from 90°C to 145°C chembk.comchembk.com. During the reaction, methanol is generated as a byproduct and is continuously distilled off, with a column top temperature maintained between 60°C and 95°C chembk.comchembk.com. The reaction is monitored, and heating is stopped once the content of the starting material, dimethyl terephthalate, falls below a certain threshold, such as 0.5% chembk.comchembk.com. After the reaction, the crude product is cooled, washed with water and a mild acid to neutralize and remove the catalyst, and then purified by vacuum distillation to remove any remaining water and obtain the final this compound product chembk.comchembk.com. A critical factor for achieving high conversion is the dryness of the initial reaction mixture; distilling the mixture to remove water to a level below 200 ppm before adding the catalyst can significantly increase reaction efficiency google.com.
The choice of catalyst is paramount in the transesterification process, influencing both the reaction rate and the purity of the final product. Suitable catalysts include alkali metal alkoxides, organotin compounds, and organotitanium compounds google.com.
Organotin compounds are effective catalysts for the synthesis of this compound via transesterification google.com. Their catalytic activity stems from the Lewis acidic nature of the tin atom, which can expand its coordination number by interacting with the reactants rsc.org. These catalysts are often used as part of a two-component system, combined with a metal or its compound, such as magnesium, zinc, or aluminum oxide google.com.
Research has shown that heating dimethyl terephthalate with allyl alcohol in the co-presence of two types of catalysts can produce high-purity this compound google.com. For instance, a combination of an organotin compound like dibutyltin (B87310) dichloride or dibutyltin oxide with metallic magnesium or zinc dust has proven effective google.com. The reaction is typically conducted at temperatures between 100°C and 200°C for 1 to 25 hours google.com. The use of these catalytic systems can lead to very high yields, with some examples reporting yields of 99.5% to 99.7% google.com.
Below is a table summarizing research findings on the synthesis of this compound using various organotin catalyst systems.
| Organotin Compound | Co-catalyst | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| (Octyl)₂SnCl₂ | Magnesium | 5.0 | 99.5 | google.com |
| Dibutyltin dichloride & Dibutyltin oxide | Metallic magnesium | 5.0 | 99.7 | google.com |
| Dibutyltin dichloride | Zinc oxide | Not specified | Not specified (used in mixture) | google.com |
| (Methyl)₂SnO | Al₂O₃ | Not specified | Not specified | google.com |
| Dibutyltin dichloride | None (Comparative Example) | 10.0 | 54.1 | google.com |
Titanium compounds, particularly titanium alkoxides, are also known to be effective transesterification catalysts google.comresearchgate.net. These catalysts are used in the synthesis of various polyesters, such as polyethylene (B3416737) terephthalate (PET), from dimethyl terephthalate nih.govmdpi.com. In the context of this compound synthesis, a patent mentions the use of tetrabutyl titanate in combination with diphenyltin (B89523) dichloride to catalyze the reaction between diethyl terephthalate and allyl alcohol google.com. Titanium(IV) complexes with alkoxide ligands are generally suitable metal catalysts for such reactions googleapis.com. The catalytic mechanism involves the titanium center facilitating the exchange between the alcohol and the ester group researchgate.netmdpi.com. Organic aluminum compounds, including aluminum alkoxides, have also been studied as catalysts in polyester (B1180765) synthesis, where it is believed that ethylene (B1197577) glycol aluminum acts as the true catalytic species researchgate.net.
Catalytic Systems and Their Influence on Reaction Efficiency
Alkaline Earth Metal Alkoxide Catalysts
The synthesis of this compound via transesterification of dimethyl terephthalate with allyl alcohol can be effectively catalyzed by alkaline earth metal alkoxides. chembk.comresearchgate.net Compounds such as calcium methoxide (B1231860) and calcium ethoxide are utilized in this process. chembk.com The general mechanism for alcoholysis using alkaline-earth metal catalysts involves the reaction between the metal alkoxide and the alcohol (allyl alcohol in this case) to form an active catalytic species. researchgate.net
In a typical procedure, dimethyl terephthalate, allyl alcohol, and a catalyst like calcium methoxide are charged into a reactor. chembk.com The mixture is heated to a temperature range of 90–145°C. chembk.com During the reaction, methanol is continuously removed by distillation to shift the equilibrium towards the formation of the desired this compound product. chembk.com The reaction is monitored until the concentration of the starting material, dimethyl terephthalate, falls below a specified threshold, such as 0.5%. chembk.com Alkaline earth metal compounds, including magnesium methoxide and various calcium alkoxides, have been identified as active catalysts for transesterification reactions. researchgate.net
Table 1: Reaction Parameters for this compound Synthesis using Calcium Alkoxide Catalyst
| Parameter | Value | Source |
|---|---|---|
| Starting Materials | Dimethyl terephthalate, Allyl alcohol | chembk.com |
| Catalyst | Calcium methoxide and/or calcium ethoxide | chembk.com |
| Reaction Temperature | 90–145 °C | chembk.com |
| Distillation Column Top Temp. | 60–95 °C | chembk.com |
Synthesis via Terephthaloyl Chloride and Allyl Alcohol
This compound can be synthesized through the condensation reaction of terephthaloyl chloride with allyl alcohol. chemsrc.comcu.edu.eg This method involves the reaction of the acid chloride with the alcohol, typically leading to the formation of the ester and hydrogen chloride as a byproduct. cu.edu.egresearchgate.net The stoichiometry of the reaction involves two moles of allyl alcohol for every mole of terephthaloyl chloride to ensure the formation of the diester.
The general reaction of terephthaloyl chloride with alcohols is a well-established method for producing terephthalate esters. cu.edu.egresearchgate.net For instance, it is used to synthesize bishydroxyethyl-terephthalate by reacting with ethylene glycol and can also be used to produce various benzamide (B126) compounds when reacted with hydrazide derivatives. cu.edu.eg This fundamental reactivity underscores its application in producing this compound. chemsrc.com
Green Chemistry and Sustainable Synthesis Approaches
Solvent-Free Reaction Systems
A key focus in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) by developing solvent-free reaction systems. In the synthesis of dialkyl terephthalates, solvent-free conditions have proven to be highly effective, in some cases leading to high yields where reactions in solvents were unsuccessful. google.com The elimination of solvents like toluene or cyclohexane, which are traditionally used as water-carrying agents in esterification, can cut waste by 30-40%. The advantages of solvent-free systems include not only the reduction of environmental impact but also often result in high yields, high atom economy, and simplified operational procedures. google.comresearchgate.net For related processes, such as the synthesis of diallyl isophthalate (B1238265), modern methods prioritize solvent-free conditions to reduce emissions.
Utilization of Bio-derived Precursors (e.g., Diels-Alder Adducts)
A significant advancement in sustainable chemistry is the production of aromatic compounds from renewable biomass. caltech.eduresearchgate.net Terephthalic acid (TPA) and its esters can be produced from bio-derived precursors using the Diels-Alder reaction. google.comcaltech.edu This route often begins with carbohydrates from biomass, which are converted into furanic compounds like 5-(hydroxymethyl)furfural (HMF). caltech.edursc.org
HMF can be further converted to intermediates such as 2,5-dimethylfuran (B142691) (DMF) or 2,5-furandicarboxylic acid (FDCA). caltech.edu These bio-based furans can then act as the diene in a Diels-Alder reaction with ethylene, which can also be derived from biomass via the dehydration of bio-ethanol. google.comcaltech.edu The reaction between DMF and ethylene produces p-xylene, a direct precursor that can be oxidized to terephthalic acid. caltech.eduresearchgate.net Alternatively, reacting FDCA or its esters with ethylene can yield the terephthalate structure directly. google.comcaltech.edu This pathway allows for the potential synthesis of 100% bio-based this compound, significantly improving the sustainability of the monomer. caltech.edu The Diels-Alder step itself can be performed under solvent-free conditions, further enhancing the green credentials of the process. google.com
Table 2: Bio-derived Pathway to Terephthalate Precursors
| Biomass Source | Intermediate 1 | Intermediate 2 (Diene) | Dienophile | Diels-Alder Product | Final Precursor | Source |
|---|---|---|---|---|---|---|
| Carbohydrates | 5-(hydroxymethyl)furfural (HMF) | 2,5-dimethylfuran (DMF) | Bio-ethylene | p-Xylene | Terephthalic Acid (TPA) | caltech.edu |
Heterogeneous Catalysis in this compound Production
Heterogeneous catalysts are integral to green chemistry as they are easily separated from the reaction mixture, allowing for straightforward recovery, recycling, and reuse. researchgate.net In the context of this compound and its precursors, various heterogeneous catalysts are employed. For the transesterification of dimethyl terephthalate with allyl alcohol, supported heteropoly acids, such as supported silicomolybdate, have been used. chembk.com
Mechanistic and Kinetic Studies of this compound Synthesis
The primary mechanism for the synthesis of this compound via transesterification is nucleophilic acyl substitution. In this reaction, the alkoxide from allyl alcohol acts as a nucleophile, attacking the carbonyl carbon of the methyl ester group in dimethyl terephthalate. This leads to the substitution of the methoxide group, which is eliminated as methanol.
When alkaline earth metal alkoxides are used as catalysts, they are believed to act by forming an adduct with the alcohol, which then facilitates the nucleophilic attack on the ester. researchgate.net
While detailed kinetic studies specifically for the synthesis of this compound are not widely published, kinetic analyses have been performed on closely related processes. For example, mechanistic and kinetic studies on the degradation of diallyl phthalate (B1215562) (DAP), an isomer of this compound, have been conducted. mdpi.comsemanticscholar.org In these studies, a competitive kinetic model was used to determine the absolute rate constant for the reaction between DAP and hydroxyl radicals, calculated to be 7.26 x 10⁹ M⁻¹ s⁻¹. mdpi.comsemanticscholar.org Such studies highlight the methodologies that can be applied to quantify the reaction rates and understand the factors influencing the synthesis of diallyl esters.
Elucidation of Reaction Mechanisms and Intermediates
The formation of this compound via esterification or transesterification proceeds through well-established reaction mechanisms involving key intermediates.
Direct Esterification: Fischer-Speier Esterification
The direct esterification of terephthalic acid with allyl alcohol is a classic example of Fischer-Speier esterification. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygen atoms of terephthalic acid, enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgnumberanalytics.commdpi.com
Nucleophilic Attack by Allyl Alcohol: An allyl alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. organic-chemistry.orgwikipedia.org This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). organic-chemistry.orgwikipedia.org
Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate results in the formation of a protonated ester. wikipedia.org
Deprotonation: The final step is the deprotonation of the protonated ester to yield the monoallyl terephthalate and regenerate the acid catalyst.
This process is then repeated for the second carboxylic acid group on the terephthalic acid molecule to form the final product, this compound. The intermediate in this second stage is monoallyl terephthalate.
Transesterification
Transesterification involves the reaction of a dialkyl terephthalate, such as dimethyl terephthalate, with allyl alcohol in the presence of a catalyst. wikipedia.org This process can be catalyzed by either acids or bases. wikipedia.orgmychemblog.com
Acid-Catalyzed Transesterification: The mechanism is similar to Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of the dimethyl terephthalate, making it more susceptible to nucleophilic attack by allyl alcohol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, leading to the displacement of methanol and the formation of allyl methyl terephthalate as the initial product. A second transesterification reaction then occurs to produce this compound. google.com
Base-Catalyzed Transesterification: In the base-catalyzed mechanism, a strong base, such as sodium methoxide, deprotonates allyl alcohol to form a more potent nucleophile, the allyloxide ion. wikipedia.org This nucleophile then attacks the carbonyl carbon of the dimethyl terephthalate, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The subsequent elimination of a methoxide ion yields the transesterified product. This process occurs sequentially, first forming allyl methyl terephthalate and then this compound. google.comebi.ac.uk
The key intermediates in the transesterification of dimethyl terephthalate with allyl alcohol are allyl methyl terephthalate and the tetrahedral intermediate formed during the nucleophilic attack. wikipedia.orggoogle.com
Optimization of Reaction Parameters for Yield and Selectivity
The yield and selectivity of this compound synthesis are highly dependent on several reaction parameters, including the choice of catalyst, reactant molar ratio, temperature, and reaction time.
Catalyst Selection and Concentration:
The catalyst plays a crucial role in both direct esterification and transesterification reactions. For direct esterification, strong acids like p-toluenesulfonic acid are effective. In the synthesis of the related diallyl phthalate, a yield of 95.7% was achieved using p-toluenesulfonic acid as the catalyst. chembk.com
For transesterification, a variety of catalysts have been explored. A patent describes the use of a two-component catalyst system, for instance, combining an organotin compound with a metal like magnesium, which resulted in a high yield of this compound. google.com The use of alkali metal alkoxides, such as sodium methoxide, is also common in transesterification processes. google.com The concentration of the catalyst is a critical parameter to optimize, as a higher concentration can increase the reaction rate but may also lead to side reactions, while a lower concentration might result in incomplete conversion.
Molar Ratio of Reactants:
The stoichiometry of the reaction between terephthalic acid or dimethyl terephthalate and allyl alcohol is 1:2. However, in practice, an excess of allyl alcohol is often used to shift the reaction equilibrium towards the formation of the product and to compensate for any loss of the volatile alcohol during the reaction. google.comgoogle.com For the synthesis of this compound, a molar ratio of allyl alcohol to the starting ester of 2.5 to 15 has been suggested. google.com In the synthesis of the similar compound diallyl isophthalate, a molar ratio of 1.5:1 of allyl alcohol to dimethyl isophthalate was found to be optimal.
Temperature and Reaction Time:
The reaction temperature significantly influences the rate of reaction. For the transesterification of dimethyl terephthalate with allyl alcohol, temperatures in the range of 90 to 145 °C are typically employed. chembk.com A patent for this process specifies a reaction temperature of 100° to 200° C, with a preferred range of 110° to 150° C. google.com The reaction time is also a critical factor that needs to be optimized to ensure complete conversion without promoting the formation of by-products. Reaction times can range from 1 to 25 hours, with a preferred duration of 3 to 20 hours. google.com For the synthesis of diallyl isophthalate, a reaction time of 2-4 hours was sufficient to achieve over 99% conversion.
Data Tables of Research Findings:
The following tables summarize research findings on the optimization of reaction parameters for the synthesis of this compound and related compounds.
| Catalyst System | Reaction Time (hours) | Yield (%) |
|---|---|---|
| (Octyl)₂SnCl₂ and Magnesium | 5.0 | 99.5 |
| Dibutyltin dichloride | 10 | 54.1 |
| Zinc oxide | 10 | 21.5 |
| Parameter | Optimized Value | Outcome |
|---|---|---|
| Molar Ratio (Allyl alcohol:Dimethyl isophthalate) | 1.5:1 | - |
| Catalyst (Potassium Carbonate) | 0.5-1.5 wt% | - |
| Reaction Temperature (°C) | 90-145 | - |
| Reaction Time (hours) | 2-4 | >99% Conversion |
Polymerization of Diallyl Terephthalate
Free Radical Polymerization Fundamentals
Initiation is the first step, where an active center, a free radical, is generated from an initiator molecule. youtube.comcmu.edu This process typically involves the decomposition of the initiator, often induced by heat or light, to produce two radicals. youtube.com The rate of this decomposition is described by the initiator decomposition rate coefficient (k_d). fkit.hr
In studies of diallyl terephthalate (B1205515) polymerization, initiator decomposition rate constants have been evaluated through experiments based on the "dead end theory," where polymerization stops at low conversions due to the depletion of the initiator. fkit.hrresearchgate.net The efficiency of an initiator (ƒ) refers to the fraction of radicals generated that successfully initiate a polymer chain. This efficiency and the decomposition rate constants are crucial parameters in kinetic models of the polymerization process. fkit.hrresearchgate.net The rate of polymerization is influenced by the concentration of the initiator; an increase in the initiator amount leads to a higher number of generated radicals and a faster polymerization rate. nih.gov
Table 1: Kinetic Parameters for Diallyl Terephthalate Polymerization
| Parameter | Value | Description |
| Propagation Activation Energy | 36.9 kJ mol⁻¹ | The minimum energy required to start the chain propagation step. fkit.hr |
| Termination Activation Energy | 144.7 kJ mol⁻¹ | The minimum energy required for the termination reactions to occur. fkit.hr |
Following initiation, the chain propagation stage involves the successive addition of monomer molecules to the growing polymer radical. libretexts.orgyoutube.com This step lengthens the polymer chain. youtube.com Each addition recreates the radical active site at the end of the newly extended chain, allowing for numerous monomer units to be added in sequence. libretexts.orgyoutube.com The reaction proceeds in a head-to-tail fashion to generate the most stable radical intermediate. libretexts.org In the polymerization of this compound, the chain propagation process is significantly affected by diffusion limitations. fkit.hr A kinetic model for the bulk polymerization of DAT estimated the activation energy for the propagation step to be 36.9 kJ mol⁻¹. fkit.hr
Termination is the process that deactivates the growing polymer chain, ending the polymerization reaction. youtube.comyoutube.com This typically occurs when two growing radical chains react with each other. libretexts.orgcmu.edu The two primary mechanisms for termination are:
Combination (or Coupling): Two growing polymer radicals combine to form a single, longer, inactive polymer chain. libretexts.orgyoutube.com
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two inactive polymer chains—one with a saturated end and one with an unsaturated end. libretexts.orgyoutube.com
These termination reactions remove reactive radical sites from the system. libretexts.org For this compound polymerization, the termination process is, like propagation, diffusion-controlled. researchgate.net The activation energy for termination has been estimated to be 144.7 kJ mol⁻¹. fkit.hr
Chain transfer is a reaction where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain. libretexts.orgwikipedia.org This process terminates the growth of the original polymer chain while creating a new radical that can initiate a new chain. rubbernews.comwikipedia.org Consequently, chain transfer reactions generally lead to a decrease in the average molecular weight of the resulting polymer. wikipedia.org A detailed kinetic model for this compound polymerization incorporates both degradative and effective chain transfer reactions. fkit.hr
Termination Reactions and Rates
Chain Transfer Mechanisms
Intramolecular Cyclization and Cross-linking Phenomena
The polymerization of diallyl monomers like this compound is characterized by a competition between intramolecular cyclization and intermolecular cross-linking. These phenomena are crucial in determining the final structure and properties of the resulting polymer network.
Quantitative Analysis of Cyclization Tendencies
During the free-radical polymerization of this compound, the propagating radical can react with the second allyl group on the same monomer unit, leading to the formation of a cyclic structure. This intramolecular cyclization is a significant side reaction that competes with the standard propagation and cross-linking reactions.
The tendency for cyclization can be quantitatively assessed by examining the ratios of various reaction rate coefficients. For instance, the ratio of degradative chain transfer to propagation (kDeg/kp) and the ratio of effective chain transfer to propagation (kEff/kp) provide insight into the side reactions that hinder the formation of long polymer chains. In the bulk polymerization of this compound, these ratios have been evaluated from Gel Permeation Chromatography (GPC) molar mass measurements.
Table 1: Chain Transfer to Propagation Ratios in this compound Polymerization
| Parameter | Value Range |
|---|---|
| kDeg/kp | 0.01 to 0.06 |
| kEff/kp | 0.001 to 0.008 |
Data sourced from kinetic modeling studies of bulk this compound polymerization.
These values indicate that degradative chain transfer, a process that terminates the growing chain, is a notable factor in DAT polymerization. The formation of small rings through intramolecular crosslinking is an alternative reaction pathway that can occur at the beginning of the polymerization process.
Formation of Cross-linked Network Structures
As a bifunctional monomer, this compound is capable of forming a three-dimensional cross-linked network. This process, known as gelation, occurs when intermolecular reactions become dominant, leading to the formation of an insoluble polymer gel. The point at which this occurs is known as the gel-point conversion.
The cross-linking polymerization of DAT has been studied in detail, for example, in the presence of microgel-like poly(allyl methacrylate) (PAMA) microspheres. In such systems, the gel-point conversion was observed to increase with a higher feed amount of the microspheres. This suggests that the presence of the microspheres influences the onset of network formation. The swelling ratios of the resulting gels, even just beyond the gel points, were not high, indicating a preferential incorporation of the microspheres into the gel structure.
The formation of the network involves the reaction of propagating radicals with pendant double bonds on other polymer molecules (intermolecular crosslinking) or on the same molecule (intramolecular crosslinking). At the very beginning of polymerization, the concentration of polymer chains with pendant double bonds is very low, making intramolecular reactions more probable if the chain is flexible enough to form a small ring.
Multi-functional Monomer Polymerization Behavior
This compound serves as a multi-functional (specifically, divinyl) monomer, and its polymerization behavior is characteristic of this class of compounds. The polymerization of multi-allyl monomers is generally more complex than that of their vinyl counterparts. This complexity arises from the interplay of several simultaneous reactions: propagation, intramolecular cyclization, and intermolecular cross-linking.
The polymerization of DAT is initiated by free radicals, typically generated from the decomposition of an initiator like benzoyl peroxide (BPO) at elevated temperatures (e.g., 80 °C). The mechanism involves the addition of radicals to the double bonds of the monomer. However, a characteristic feature of allyl polymerization is the potential for degradative chain transfer, where a hydrogen atom is abstracted from the allyl group, leading to a less reactive allyl radical and hindering the formation of high molecular weight polymers. This inherent property of allyl monomers contributes to the typically lower polymerization rates compared to vinyl monomers.
Kinetic Modeling and Computational Aspects of this compound Polymerization
To better understand and predict the complex polymerization behavior of this compound, kinetic modeling and computational approaches are employed. These tools allow for a detailed analysis of the reaction system and the influence of various parameters.
Development of Mathematical Models for Reaction Systems
Mathematical models have been developed to describe the free-radical polymerization of this compound, particularly in bulk systems where diffusion limitations are significant from the start of the reaction. These models are typically expressed as a system of ordinary differential equations (ODEs) that represent the concentrations of different species over time.
A detailed kinetic model for DAT polymerization includes steps for initiator decomposition, initiation, propagation, termination, and chain transfer reactions (both effective and degradative). The model incorporates rate coefficients for each of these steps (kd, kp, kt, etc.). By fitting the model's predictions to experimental data (such as conversion measured by FTIR), key kinetic parameters can be estimated.
Table 2: Estimated Activation Energies from Kinetic Modeling of DAT Polymerization
| Parameter | Activation Energy (kJ mol⁻¹) |
|---|---|
| Propagation (Ea,p) | 36.9 |
| Termination (Ea,t) | 144.7 |
Data obtained from fitting the kinetic model to experimental conversion data for DAT polymerization with peroxide initiators.
Investigation of Diffusion Limitations in Polymerization
The bulk polymerization of this compound is strongly affected by diffusion limitations, a phenomenon where the reaction rate is controlled by the rate at which reactants can diffuse through the increasingly viscous medium. These limitations are considered an integral part of the chain propagation and termination processes from the very beginning of the reaction.
As polymerization proceeds, the viscosity of the system increases, which reduces the mobility of the large polymer radicals. This decrease in mobility particularly affects the termination reaction, which relies on two macroradicals encountering each other. The propagation reaction, involving a small monomer diffusing to a large radical, is less affected initially. This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, typically leads to an autoacceleration of the reaction rate. However, in the case of DAT polymerization, no significant gel effect was observed in certain studies.
Models for diffusion-controlled polymerization must account for the fact that the rate coefficients for propagation (kp) and termination (kt) are not constant but change with conversion as diffusion becomes more restricted. The investigation of these diffusion limitations is crucial for accurately predicting the reaction kinetics and the properties of the final polymer network.
Influence of Temperature and Initiator Concentration on Overall Kinetics
Temperature Effects: The polymerization of DAT is carried out over a wide temperature range, typically from 50°C to 150°C. As with most chemical reactions, an increase in temperature generally leads to an increased rate of polymerization. This is due to the higher rate of decomposition of the initiator, which generates more free radicals to initiate polymer chains. Kinetic modeling studies have determined the activation energies for the propagation and termination steps in the bulk polymerization of DAT to be 36.9 kJ mol⁻¹ and 144.7 kJ mol⁻¹, respectively. The significant difference in these values highlights the complexity of the reaction, where diffusion limitations play a major role from the very beginning of the process. The choice of temperature can also affect the structure of the resulting prepolymers.
Initiator Concentration Effects: The concentration of the free-radical initiator is a key factor in controlling the polymerization process. An increase in the initiator concentration leads to a higher number of generated radicals, which in turn results in a faster polymerization rate. This acceleration of the reaction shortens the time required to reach a certain conversion level.
The following table summarizes the effect of initiator concentration on polymerization rate from a study on a methacrylate system, illustrating the general principle.
| BPO Concentration (wt.%) | Maximum Polymerization Rate (Rp,max) (%/s) | Time to Reach Rp,max (s) | Final Double Bond Conversion (%) |
|---|---|---|---|
| 0.05 | 0.06 | 1140 | 74 |
| 0.1 | 0.11 | 660 | 88 |
| 0.2 | 0.14 | 540 | 96 |
| 0.3 | 0.19 | 420 | 100 |
| 0.5 | 0.21 | 360 | 98 |
| 0.7 | 0.25 | 300 | 95 |
Data adapted from a study on methacrylate bone cement to illustrate the general effect of initiator concentration.
Bulk and Solution Polymerization Dynamics
The polymerization of this compound can be carried out using different methods, primarily bulk and solution polymerization, each presenting distinct dynamics.
Bulk Polymerization: Bulk polymerization of DAT is conducted with the monomer and initiator in the absence of a solvent. This method is characterized by strong diffusion limitations from the very beginning of the reaction, as the viscosity of the medium increases rapidly with polymer formation. These diffusion limitations are an integral part of the chain propagation and termination processes. A key challenge in the bulk polymerization of monomers with two double bonds, like DAT, is the early onset of gelation, which occurs at a low conversion point. This makes it difficult to produce a processable prepolymer, as the reaction must be stopped before the gel point is reached to avoid the formation of an intractable, crosslinked network. Kinetic models for bulk DAT polymerization have been developed to predict the reaction mechanism, which includes degradative and effective chain transfer reactions.
Solution Polymerization: Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. This method can help to control the reaction rate and delay the onset of gelation by reducing the concentration of the monomer and growing polymer chains, thereby decreasing the probability of intermolecular crosslinking. The presence of a solvent facilitates heat dissipation and reduces the viscosity of the reaction medium, mitigating the strong diffusion control observed in bulk polymerization. However, the use of solvents also has drawbacks, such as the need for solvent removal and recovery after polymerization and potential chain transfer reactions with the solvent, which can affect the final polymer properties. While bulk polymerization is common for DAT, various solvents have been explored in other polymerization techniques to prepare prepolymers.
Gelation and Network Formation Studies
Gelation is a critical phenomenon in the polymerization of multifunctional monomers like this compound, marking the transition from a liquid state (sol) to a solid-like, elastic state (gel). This transition occurs at the gel point, which is characterized by the formation of an effectively infinite, crosslinked polymer network that spans the entire reaction vessel. The formation of this three-dimensional network is responsible for the characteristic properties of thermoset materials.
The process begins with the formation of branched polymers which grow in size and complexity as the reaction proceeds. As crosslinking continues, these branched molecules connect, leading to a rapid increase in viscosity. At the gel point, the weight-average molecular weight of the polymer diverges to infinity. Beyond the gel point, the material consists of the insoluble gel fraction and a soluble sol fraction of unattached molecules, which can still be extracted. The structure of the network formed is often heterogeneous, influenced by factors like cyclization (intramolecular crosslinking) and the reaction conditions.
The gel point is defined as the extent of monomer conversion at which an infinite polymer network first appears. For this compound, gelation typically occurs at a low conversion. The precise conversion at the gel point is dependent on several factors, including monomer concentration, initiator concentration, and temperature.
Controlling the gel point is essential for processing thermosetting resins. Delaying gelation allows the material to be molded or shaped before it solidifies. One method to control and delay the gel point is by conducting the polymerization in the presence of microgel-like particles or by adjusting the solvent concentration. For instance, in the bulk polymerization of DAT at 80°C with benzoyl peroxide (BPO) as the initiator, the gel-point conversion was found to increase as the amount of added poly(allyl methacrylate) microspheres increased. This is because the microspheres can participate in the copolymerization, altering the network formation process and delaying the formation of a spanning network.
The following table shows experimental data on the effect of microsphere content on the gel point in DAT polymerization.
| PAMA Microsphere Content (wt%) | Actual Gel Point Conversion (%) | Theoretical Gel Point Conversion (%) |
|---|---|---|
| 0 | 16.8 | 16.8 |
| 10 | 20.1 | 18.7 |
| 20 | 24.3 | 21.0 |
| 30 | 29.2 | 24.0 |
Data from the bulk polymerization of DAT with BPO initiator at 80°C in the presence of Poly(allyl methacrylate) (PAMA) microspheres.
The transition from a liquid sol to a solid gel is accompanied by dramatic changes in the rheological properties of the material. Rheology, the study of the flow and deformation of matter, provides a sensitive method for monitoring the progression of gelation and accurately determining the gel point.
As the polymerization of DAT proceeds, the formation of larger, branched polymer molecules leads to a steady increase in the viscosity of the reaction mixture. As the system approaches the gel point, the viscosity increases sharply and, theoretically, becomes infinite at the gel point itself.
In dynamic mechanical analysis using small-amplitude oscillatory shear, the viscoelastic properties of the material are monitored. The storage modulus (G'), which represents the elastic component (solid-like behavior), and the loss modulus (G''), representing the viscous component (liquid-like behavior), are measured as a function of time or conversion. Before the gel point, the material behaves as a viscoelastic liquid, with G'' being greater than G'. As crosslinking progresses, G' increases more rapidly than G''. The gel point is often identified as the point where the storage modulus (G') and the loss modulus (G'') become equal (G' = G''), and this crossover point is frequency-dependent. A more rigorous definition of the gel point is the point at which the loss tangent (tan δ = G''/G') becomes independent of frequency. Beyond the gel point, the material behaves as a viscoelastic solid, with G' being greater than G'', and an equilibrium storage modulus develops, indicating the formation of a stable network structure.
Copolymerization Strategies Involving Diallyl Terephthalate
Radical Copolymerization with Vinyl Monomers
Radical polymerization is a common and versatile method for copolymerizing diallyl terephthalate (B1205515) with a wide range of vinyl monomers. The resulting copolymers can exhibit a broad spectrum of properties, depending on the comonomer used, the copolymer composition, and the chain microstructure.
The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r1 and r2). These ratios are the rate constant of a propagating chain adding a monomer of its own kind versus the rate constant of it adding the other monomer. The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. For instance, if r1r2 = 1, the copolymerization is ideal, and the monomer units are randomly distributed along the polymer chain. If r1r2 approaches 0, an alternating copolymer is likely to form.
To illustrate the concept, the following table presents the reactivity ratios for some common vinyl monomer pairs, as determined in various studies.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type Tendency |
|---|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.49 | 0.35 | 0.17 | Random/Alternating |
| Methyl Methacrylate | Vinyl Chloride | 10 | 0.1 | 1.0 | Ideal/Random |
| Vinyl Acetate | Methacrylamide | 0.294 | 4.314 | 1.27 | Block |
This table presents illustrative data for well-studied vinyl monomer pairs to demonstrate the concept of reactivity ratios. The values for Styrene/Methyl Methacrylate are from a study utilizing the Kelen-Tüdös method. The values for Methyl Methacrylate/Vinyl Chloride are established literature values. 182.160.97 The values for Vinyl Acetate/Methacrylamide were determined via linearization methods. ekb.eg
The sequence distribution of monomer units along a copolymer chain, also known as the copolymer microstructure, significantly influences the material's properties. mdpi.com The most powerful technique for determining this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR. mdpi.comtue.nl By analyzing the chemical shifts of the carbon atoms in the polymer backbone and side chains, it is possible to identify the different monomer sequences (dyads, triads, etc.). mdpi.comresearchgate.net
For example, in a copolymer of monomer A and B, one can distinguish between AAA, AAB, BAB, ABA, BBA, and BBB triads. The relative amounts of these triads provide a detailed picture of the copolymer's microstructure. This experimental data can then be compared to statistical models, such as the Bernoulli or Markov models, to understand the polymerization mechanism. mdpi.com While specific studies on the detailed microstructure of diallyl terephthalate-vinyl monomer copolymers are not widely reported, the analytical methods used for other copolymers, such as those of poly(butylene terephthalate), are directly applicable. tue.nl
Copolymerization with Other Allyl Monomers
This compound can also be copolymerized with other allyl monomers to create polymers with specific functionalities. The presence of multiple allyl groups can lead to the formation of branched or cross-linked structures.
Research has been conducted on the free-radical crosslinking copolymerization of this compound (DAT) with allyl benzoate (ABz), a monofunctional allyl monomer. These studies often investigate the process of gelation, which is the formation of an infinite polymer network. In one such study, the copolymerization of ABz with DAT was carried out in the presence of microgel-like poly(allyl methacrylate) nanospheres. These nanospheres act as reactive centers with abundant pendant allyl groups. The copolymerization can occur in the space between the nanospheres, as well as on their surface, leading to the formation of cross-linkages between the nanospheres and ultimately to gelation.
Cross-linking Copolymerization for Advanced Network Structures
A key feature of this compound is its ability to act as a cross-linking agent due to its two reactive allyl groups. This allows for the formation of three-dimensional polymer networks with high thermal stability and mechanical strength.
Advanced network structures can be created by copolymerizing this compound with other multifunctional comonomers. These comonomers can introduce additional cross-linking sites or specific functionalities into the polymer network. For example, the incorporation of reactive nanospheres, such as the poly(allyl methacrylate) nanospheres mentioned previously, introduces a high density of reactive sites, influencing the gelation behavior and the final network structure. This approach allows for the design of materials with controlled cross-link densities and tailored properties for specialized applications.
Formation of Interpenetrating Polymer Networks
Interpenetrating Polymer Networks (IPNs) are a class of materials in which two or more crosslinked polymer networks are synthesized in the presence of each other. nsf.gov This intimate combination of polymer networks can lead to synergistic properties, where the final material exhibits characteristics superior to the individual components. The networks are physically entangled with one another, but not covalently bonded, which distinguishes them from polymer blends or copolymers.
While specific research on the formation of interpenetrating polymer networks directly involving this compound is not extensively documented in publicly available literature, the principles of IPN synthesis can be applied to create such materials. A common method for creating IPNs is the sequential method, where a pre-formed network of one polymer is swollen with the monomer of the second polymer, which is then polymerized and crosslinked in situ.
A closely related compound, diallyl phthalate (B1215562), has been utilized as a crosslinking agent in the formation of IPNs. This suggests a strong potential for this compound to be used in a similar capacity. For instance, a polyurethane network could be synthesized and then swollen with a mixture of this compound and a free-radical initiator. Subsequent heating would initiate the polymerization and crosslinking of the this compound, forming a second, interpenetrating network within the polyurethane matrix.
The properties of such a hypothetical this compound-based IPN would be dependent on the properties of the constituent polymers and their relative proportions. For example, an IPN combining a flexible, elastomeric network (like a polyurethane) with a rigid, glassy network (from this compound) could result in a material with enhanced toughness, impact strength, and thermal stability compared to the individual polymers. The degree of interpenetration and the morphology of the resulting IPN would be critical factors in determining the final material properties.
Table 1: Potential Components for this compound-Based Interpenetrating Polymer Networks
| Polymer Network 1 (Flexible) | Polymer Network 2 (Rigid) | Potential Properties of the IPN |
| Polyurethane | Poly(this compound) | Enhanced toughness, impact resistance, and thermal stability. |
| Poly(butyl acrylate) | Poly(this compound) | Improved tensile strength and modulus over the acrylate alone. |
| Silicone rubber | Poly(this compound) | Increased thermal and chemical resistance. |
Synthesis of Specialized Copolymers and Architectures
The synthesis of copolymers with specific architectures allows for the precise control of material properties. While the application of this compound in some of these advanced architectures is still an emerging area of research, its reactivity allows for its incorporation into various specialized copolymer structures.
Graft Copolymerization onto Reactive Polymeric Microspheres
Graft copolymerization is a method used to attach polymer chains (the graft) onto a pre-existing polymer backbone. When this backbone is in the form of a microsphere, it can lead to the development of core-shell structures with unique properties.
Research has demonstrated the successful graft copolymerization of this compound onto reactive polymeric microspheres. In one study, microgel-like poly(allyl methacrylate) (PAMA) microspheres were used as the reactive substrate. These microspheres possess abundant pendant allyl groups that can participate in copolymerization reactions.
The polymerization of this compound in the presence of these PAMA microspheres was carried out in bulk using a free-radical initiator. The results indicated that the pendant allyl groups on the surface of the microspheres copolymerized with the this compound. This was supported by an increase in the gel-point conversion with a higher feed amount of the microspheres and by spectroscopic analysis. The resulting material consists of a crosslinked poly(this compound) matrix with embedded PAMA microspheres that are chemically grafted into the network.
This approach allows for the modification of the bulk properties of the thermosetting resin. For instance, the incorporation of the elastomeric microspheres can improve the toughness and impact resistance of the otherwise brittle this compound polymer.
Table 2: Experimental Parameters for Graft Copolymerization of this compound onto PAMA Microspheres
| Parameter | Value/Condition |
| Monomer | This compound |
| Reactive Microspheres | Poly(allyl methacrylate) (PAMA) |
| Initiator | Benzoyl peroxide (BPO) |
| Polymerization Type | Bulk polymerization |
| Temperature | 80 °C |
Block and Gradient Copolymer Syntheses (Conceptual, based on general polymerization)
Block Copolymers:
Block copolymers are composed of two or more long sequences, or "blocks," of different repeating monomer units. The synthesis of well-defined block copolymers typically requires controlled polymerization techniques, such as living polymerization methods. These methods allow for the sequential addition of different monomers to a growing polymer chain, resulting in a chain with distinct blocks.
Conceptually, this compound could be incorporated into a block copolymer architecture. For example, a living polymerization technique could be used to first create a block of one type of monomer, and then this compound could be added to grow a second block. However, the reactivity of the two allyl groups in this compound presents a challenge for controlled polymerization, as it can lead to branching and crosslinking.
To overcome this, one could envision a strategy where a monofunctional derivative of terephthalic acid is used, containing only one allyl group and another polymerizable group that is amenable to controlled polymerization. After the formation of the block copolymer, the allyl group could be used for subsequent crosslinking reactions.
Gradient Copolymers:
Gradient copolymers are a class of copolymers where the composition of the monomer units changes gradually along the polymer chain. This gradual change in composition can lead to unique properties, such as broad glass transition temperatures and interesting self-assembly behavior.
The synthesis of gradient copolymers also relies on controlled polymerization techniques. A common method involves the continuous addition of one monomer to a polymerization reaction that initially contains a different monomer. As the second monomer is added, its incorporation into the growing polymer chains increases, creating a compositional gradient.
Theoretically, a gradient copolymer containing this compound could be synthesized. This would likely involve the controlled copolymerization of this compound with another monomer where the feed ratio of the two monomers is changed over time. The challenge, as with block copolymers, would be to control the polymerization to avoid premature crosslinking due to the difunctional nature of this compound. The resulting gradient copolymer would have regions that are rich in one monomer, gradually transitioning to regions rich in the other, with the potential for crosslinking through the this compound units.
Table 3: Conceptual Approaches for this compound in Advanced Copolymer Architectures
| Copolymer Architecture | Conceptual Synthetic Strategy | Potential Challenges |
| Block Copolymer | Sequential living polymerization of a monofunctional terephthalate derivative followed by a second monomer. | Synthesis of a suitable monofunctional monomer; controlling the polymerization of the allyl group. |
| Gradient Copolymer | Controlled copolymerization with another monomer while continuously varying the monomer feed ratio. | Preventing premature crosslinking due to the difunctionality of this compound. |
Advanced Characterization Techniques for Poly Diallyl Terephthalate Systems
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of DAT and PDAT, offering detailed information about chemical bonding, functional groups, and molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of diallyl terephthalate (B1205515) and its polymers. ¹H NMR, ¹³C NMR, and 2D NMR techniques provide specific information about the arrangement of atoms within the molecule.
¹H NMR Spectroscopy provides information on the chemical environment of protons. For diallyl terephthalate, the proton signals corresponding to the allyl groups and the aromatic ring can be distinctly identified. The chemical shifts (δ) for the protons of a related compound, diethyl terephthalate, show the aromatic protons at approximately 8.10 ppm, and the protons of the ethyl groups at 4.39 ppm (quartet) and 1.40 ppm (triplet). chemicalbook.com For DAT, characteristic signals for the allylic protons are expected in the vinyl region (around 5-6 ppm) and the allylic CH₂ region (around 4.8 ppm). uwimona.edu.jm
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the allyl group. For comparison, in N,N'-bis(2-hydroxyethyl)terephthalamide, a derivative of terephthalic acid, the carbonyl carbon appears at approximately 165 ppm and the aromatic carbons are seen between 127 and 139 ppm. rsc.org
2D NMR Spectroscopy , such as Correlation Spectroscopy (COSY), is employed to establish connectivity between protons, which is particularly useful in complex polymer structures. chemrxiv.org For instance, in the characterization of poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephthalate) (PETG) copolyesters, 2D NMR was used to confirm the random distribution of the comonomers. researchgate.net These techniques are crucial for understanding the microstructure of PDAT, including branching and cross-linking.
Table 1: Representative NMR Chemical Shifts for Terephthalate-Based Compounds
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Ar-H) | ~8.0-8.1 rsc.org |
| ¹H | Allyl (CH₂) | ~4.8 |
| ¹H | Allyl (=CH) | ~5.9-6.0 |
| ¹H | Allyl (=CH₂) | ~5.2-5.4 |
| ¹³C | Carbonyl (C=O) | ~165 rsc.org |
| ¹³C | Aromatic (Ar-C) | ~127-139 rsc.org |
| ¹³C | Allyl (CH₂) | ~65 |
| ¹³C | Allyl (=CH) | ~132 |
| ¹³C | Allyl (=CH₂) | ~118 |
| Note: The chemical shifts are approximate and can vary based on the solvent and specific molecular environment. |
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring the polymerization of this compound and characterizing the resulting polymer. fkit.hr It is particularly effective in tracking the conversion of the monomer by observing changes in specific absorption bands. fkit.hracs.org
During the polymerization of DAT, the disappearance of the absorption band characteristic of the allylic C=C bond is monitored to determine the monomer conversion. fkit.hr This band is typically located around 1648 cm⁻¹. fkit.hr In contrast, the bands corresponding to the benzene (B151609) ring vibrations, such as those at 1576 cm⁻¹ and 1609 cm⁻¹, remain unchanged throughout the polymerization process and can be used as internal standards. fkit.hr
FTIR-ATR (Attenuated Total Reflectance) is a specific FTIR technique that has been successfully used to study the diffusion of this compound monomer into a poly(this compound) film. researchgate.netfkit.hr This method allows for in-situ measurements of liquid diffusion in thin polymer films. researchgate.net The study of diffusion is critical for understanding diffusion-controlled reactions that occur during the polymerization of DAT. fkit.hr
Table 2: Key FTIR Absorption Bands for this compound Polymerization
| Wavenumber (cm⁻¹) | Assignment | Change during Polymerization |
| ~3010 | C-H stretch in cis C=C | Decreases acs.org |
| ~1720 | C=O stretch (ester) | Remains relatively constant |
| ~1648 | Allylic C=C stretch | Decreases fkit.hr |
| 1609, 1576 | Benzene ring vibrations | No change fkit.hr |
| ~1465 | δ CH₂ | Used for normalization acs.org |
| 1270, 939 | C-O-C stretch (ether) | May appear depending on side reactions mdpi.com |
| Data sourced from multiple studies on diallyl carboxylates and related polymers. fkit.hracs.orgmdpi.com |
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR for the structural characterization of this compound and its polymer. nih.govwsu.edu It is particularly useful for studying the changes in C=C bonds during polymerization.
The FT-Raman spectrum of this compound monomer shows a characteristic stretching vibration for the allylic C=C bond. researchgate.net For the related diallyl phthalate (B1215562), this band appears at 1649 cm⁻¹. researchgate.net During polymerization or other reactions involving the allyl groups, the intensity of this band decreases. researchgate.net For instance, in the ring-closing metathesis of diallyl phthalate, the decrease of the band at 1649 cm⁻¹ and the simultaneous growth of a band at 1681 cm⁻¹ (attributed to the endocyclic C=C of the product) can be monitored. researchgate.net
In the context of poly(ethylene terephthalate) (PET), Raman spectroscopy has been used to study morphology, including the differentiation between gauche and trans conformers of the ethylene (B1197577) glycol unit. kpi.uaspectroscopyonline.com Bands at 998 and 1096 cm⁻¹ are indicative of the trans conformer, which is prevalent in crystalline regions, while bands at 886 and 1030 cm⁻¹ are associated with the gauche conformer found in amorphous regions. spectroscopyonline.com Similar analyses can be applied to PDAT to understand its conformational state.
Table 3: Characteristic Raman Bands for Terephthalate-Based Polymers
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretch |
| ~1615 | Benzene ring stretching |
| ~1096 | Trans conformer |
| ~998 | Trans conformer |
| ~860 | Ring-related vibration |
| These bands are primarily based on studies of Poly(ethylene terephthalate) and can be used as a reference for Poly(this compound). kpi.ua |
Chromatographic Analysis of Polymer Molecular Characteristics
Chromatographic techniques are indispensable for determining the molecular weight and molecular weight distribution of polymers, as well as for studying the diffusion of small molecules within polymer matrices.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. intertek.com This method separates molecules based on their size in solution.
For poly(this compound) and related polymers, GPC is used to measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.com These parameters are crucial as they significantly influence the physical and mechanical properties of the polymer. For example, in the synthesis of diallyl orthophthalate prepolymers, GPC was used to show how the molecular weight increases with reaction time. mdpi.com
The choice of solvent is critical for GPC analysis. For polyesters like poly(butylene terephthalate) (PBT), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is an effective solvent. lcms.czlcms.cz For high-temperature GPC analysis of polymers like polyolefins, specific instrumentation is required. intertek.com A variety of detectors, including refractive index (RI), evaporative light scattering (ELSD), and multi-angle laser light-scattering (MALLS), can be used to obtain comprehensive data. intertek.com
Table 4: Typical Molecular Weights of Common Polyesters
| Polymer | Typical Molecular Weight ( g/mol ) |
| Poly(ethylene terephthalate) (PET) | 8,000 - 31,000 rqmplus.com |
| High Density Polyethylene (B3416737) (HDPE) | 100,000 - 250,000 rqmplus.com |
| Polystyrene (PS) | 100,000 - 400,000 rqmplus.com |
| Polyamide (Nylon 6) | 10,000 - 50,000 rqmplus.com |
| This table provides context for the expected molecular weight range of polymers. |
High Performance Liquid Chromatography (HPLC) is a versatile analytical technique that can be used for various purposes, including the quantification of monomer concentration in diffusion studies. researchgate.net While FTIR-ATR can monitor diffusion in situ, HPLC can be used as a complementary method to quantify the amount of a substance that has diffused through a polymer film over time. researchgate.net
In a study of eugenol (B1671780) diffusion through linear low-density polyethylene (LLDPE), the eugenol that was sorbed into the polymer samples at different times was extracted with methanol (B129727), and its concentration was determined by HPLC. researchgate.net This approach provides a quantitative measure of the diffused substance. The combination of HPLC with diffusion-ordered NMR spectroscopy (DOSY) has also been explored as a powerful tool for mixture analysis, capable of resolving components that are difficult to separate by either technique alone. nih.govnih.gov This highlights the potential for advanced HPLC-based methods in the detailed characterization of polymer systems.
Diffusion Studies in Polymer Systems
The study of monomer diffusion into its polymer matrix is fundamental for understanding the kinetics of polymerization, especially in systems like this compound where reactions can become diffusion-limited from the early stages. fkit.hr
Attenuated Total Reflection Infrared Spectroscopy (ATR-FTIR) has been effectively employed to investigate the diffusion of this compound (DAT) monomer into a thin film of its polymer, poly(this compound). fkit.hrresearchgate.net This technique allows for the direct, in-situ examination of liquid diffusion into thin polymer films without requiring extensive sample preparation. mt.comresearchgate.net
The methodology involves an ATR crystal, typically made of a material with a high refractive index like Zinc/Selenide (Zn/Se), which is coated with a thin film of the polymer. fkit.hrwikipedia.org An infrared beam is passed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. mt.comwikipedia.org This reflection creates an evanescent wave that penetrates a short distance into the sample, typically between 0.5 and 2 micrometers. wikipedia.org Any changes in the composition of the sample in contact with the crystal, such as the diffusion of monomer into the polymer film, can be monitored by recording the changes in the infrared spectrum over time. fkit.hrmt.com The depth of penetration of the evanescent wave is dependent on the wavelength of the infrared radiation, the angle of incidence, and the refractive indices of both the crystal and the sample. wikipedia.orgyoutube.com
In a typical experiment to study DAT diffusion, a poly(DAT) film is cast onto the ATR crystal. The assembly is then brought into contact with the DAT monomer and heated to a specific temperature. The FTIR spectra are recorded at intervals, and the diffusion of the monomer into the polymer film is observed by monitoring the characteristic absorption bands of the monomer. fkit.hr
The data obtained from ATR-FTIR experiments can be used to calculate the diffusion coefficient (D) of the this compound monomer into the poly(DAT) film. fkit.hr By analyzing the spectral data, often through deconvolution and applying a least-squares regression technique, the diffusion coefficients can be determined at various temperatures and for different polymer film thicknesses. fkit.hrresearchgate.net
Research has shown that the diffusion of DAT monomer into its polymer follows Fickian behavior. The diffusion coefficients were determined at temperatures ranging from 21°C to 50°C for polymer film thicknesses between 60 µm and 180 µm. fkit.hrresearchgate.net The results indicated an Arrhenius-type dependence of the diffusion coefficients on temperature. fkit.hr From this relationship, the activation energy for diffusion (E_D) and the pre-exponential factor (A_D) were calculated. fkit.hr
| Parameter | Value | Conditions |
|---|---|---|
| Activation Energy of Diffusion (E_D) | 73.85 kJ mol⁻¹ | Determined from the slope of ln D versus 1/T for a 120 µm film. fkit.hr |
| Pre-exponential Factor (A_D) | 0.28 m² s⁻¹ |
The experimentally determined diffusion coefficients for the DAT system are comparable to those found in other polymer systems using different experimental techniques. fkit.hr This validates the use of ATR-FTIR as a reliable method for studying diffusion phenomena in such systems.
Other Specialized Analytical Techniques
Beyond diffusion studies, other analytical methods are crucial for characterizing the structural properties of poly(this compound).
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of polymeric materials. researchgate.netresearchgate.net While specific XRD studies focusing exclusively on poly(this compound) are not extensively detailed in the provided search results, the principles of XRD analysis applied to similar polyesters like polyethylene terephthalate (PET) can be extrapolated to understand how PDAT would be characterized. researchgate.netresearchgate.netsciencepublishinggroup.comsciencepublishinggroup.com
XRD analysis provides information on the degree of crystallinity, the size of crystalline domains (crystallites), and the arrangement of polymer chains. researchgate.netresearchgate.net In a typical XRD experiment, a beam of X-rays is directed at the polymer sample, and the scattered X-rays are detected at various angles. Crystalline regions within the polymer will diffract the X-rays in a specific pattern of sharp peaks, while amorphous regions will produce a broad halo. researchgate.net
For a semi-crystalline polymer, the XRD pattern is a combination of these sharp peaks and the amorphous halo. The degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks to the total scattered intensity. researchgate.net The size of the crystallites can be determined from the width of the diffraction peaks using the Scherrer equation. researchgate.net
Although detailed XRD data for poly(this compound) is not available in the provided results, it is expected that as a thermosetting polymer, its degree of crystallinity would be influenced by the curing conditions (temperature and time), which affect the crosslinking density. The resulting structure would likely be largely amorphous due to the complex, crosslinked network formed during polymerization, which hinders the regular packing of polymer chains required for crystallization. However, regions of localized order might still be present and could be characterized by XRD.
Applications and Advanced Materials Derived from Poly Diallyl Terephthalate
Optical and Optoelectronic Material Development
The resin obtained from the polymerization or copolymerization of diallyl terephthalate (B1205515) is extensively utilized as an important monomer for synthesizing optical materials. chembk.comshimizuchem.com Poly(diallyl terephthalate) and its copolymers are noted for their excellent optical properties, such as high refractive indices and density, which are superior to its isomer, diallyl phthalate (B1215562) (DAP). fkit.hr
Poly(this compound) is a key monomer used in the production of resins for optical lenses and compact discs (CDs). chembk.comshimizuchem.com Its utility in this field stems from its ability to form polymers with high optical clarity and mechanical robustness. Liquid polymerizable compositions containing this compound as a reactive monomer can be used to produce optical articles with a high refractive index and low light dispersion. google.com.pg For instance, compositions combining this compound with other monomers and oligomers have been polymerized to create materials with a refractive index (n_D^20) as high as 1.569. google.com.pg
The inclusion of this compound in allyl ester oligomer compositions helps to create organic glass suitable for optical materials that exhibit both a high refractive index and high impact resistance. googleapis.com These properties are critical for manufacturing durable and high-performance lenses.
Table 1: Properties of Optical Compositions Containing this compound This table presents data on liquid compositions formulated for optical articles, highlighting the role of this compound (DATP) as a reactive monomer.
| Composition Component (A) | Component (B) | Component (C) | Refractive Index (n_D^20) of Polymer |
| Diallyl-carbonate of bisphenol A | This compound | Oligomeric diallyl-carbonate of diethylene glycol | 1.569 |
| Diallyl-carbonate of tetrabromobisphenol A | This compound | Oligomeric diallyl-carbonate of diethylene glycol | >1.57 (Calculated) |
Source: Adapted from research on liquid polymerizable compositions. google.com.pg
The advantageous properties of poly(this compound) extend to its use in the manufacturing of optical fibers and various optoelectronic devices. chembk.comshimizuchem.com While many modern polymer optical fibers (POFs) are made from materials like PMMA or hydrogels, specialty polymers are crucial for specific applications. nih.gov Polyesters, particularly those with high thermal and chemical resistance, are valued in this sector. ofsoptics.comnurel.com The inherent characteristics of PDAT, such as dimensional stability and moisture resistance, make it a suitable candidate for components within optoelectronic systems that require long-term reliability in diverse environments. fkit.hr These devices often incorporate various polymer layers for insulation, protection, and structural integrity, roles for which PDAT is well-suited. mdpi.com
Engineering Plastics for Electrical and Electronic Sectors
Diallyl phthalate-based resins, including poly(this compound), are classified as engineering plastics, which are materials capable of being molded into load-bearing shapes with high-performance properties comparable to metals and ceramics. threebond.co.jplearnbin.netasminternational.org These plastics are valued for their excellent electrical insulation, thermal stability, and chemical resistance. learnbin.netasminternational.org
Poly(this compound) and its isomers are used to produce thermosetting molding powders. daviesmolding.comshimizuchem.com These powders are essential for creating critical, high-performance electrical and electronic components, including for military applications. daviesmolding.com Diallyl phthalate (DAP) molding compounds are known for their ability to be molded into thin-walled and complex shapes via injection molding while maintaining high heat resistance and electrical insulation. sumibe.co.jp Mineral-filled DAP powders offer moderate shrinkage, chemical resistance, and enhanced abrasion resistance. metlabcorp.com The resulting molded parts resist dimensional changes even in high-heat environments like those encountered during soldering. daviesmolding.com
The superior insulating properties of diallyl phthalate polymers make them a material of choice for electrical applications, especially where long-term reliability under high heat and humidity is required. daviesmolding.com Poly(this compound) is specifically identified as a material used for high-frequency insulation parts and for insulating electrical components in humid, tropical areas. gudmould.com Its excellent moisture resistance contributes significantly to its performance as an insulator. fkit.hr
Furthermore, this compound is used as a crosslinking monomer in polymer formulations for the encapsulation of electronic components. google.com Polymers containing this compound exhibit excellent mechanical strength, heat resistance, and solvent resistance, which are critical properties for protecting delicate electronic parts. google.com
Table 2: Electrical and Thermal Properties of Diallyl Phthalate (DAP) Based Compounds This table showcases key performance indicators for high-performance diallyl phthalate molding compounds used in electrical applications.
| Property | Value | Application Relevance |
| Comparative Tracking Index (CTI) | 800 V | High resistance to electrical breakdown on the insulator surface. sumibe.co.jp |
| Glass Transition Temperature (Tg) | 235 °C | High heat resistance for components in high-temperature environments. sumibe.co.jp |
| Fire Resistance | Does not melt under fire | Enhanced safety in electrical applications. sumibe.co.jp |
| Electrical Insulation | Excellent | Suitable for high-voltage components and insulators. daviesmolding.comgudmould.com |
| Moisture Resistance | Great | Ensures long-term reliability in humid conditions. fkit.hrdaviesmolding.com |
Source: Data compiled from technical specifications of diallyl phthalate molding compounds. fkit.hrdaviesmolding.comsumibe.co.jpgudmould.com
Polymer Blends and Composites for Enhanced Properties
Poly(this compound) and its related monomers are utilized in the formulation of polymer blends and composites to achieve specific performance enhancements. The inherent properties of the terephthalate structure, such as stiffness and thermal stability, can be imparted to other polymers through blending. researchgate.net
Diallyl esters, including diallyl phthalate (an isomer of DAT), can act as compatibilizers in immiscible polymer blends, such as those of polypropylene (B1209903) (PP) and recycled polyethylene (B3416737) terephthalate (rPET). researchgate.netnih.gov In such systems, the diallyl ester helps to improve the interfacial adhesion between the two polymer phases, leading to significant improvements in the blend's mechanical properties, including elongation at break and impact strength. nih.gov For example, the addition of a dual compatibilizer system including a diallyl phthalate derivative to a PP/rPET blend resulted in a 217% increase in elongation at break and a 116% increase in impact strength compared to the uncompatibilized blend. nih.gov
Similarly, blending a diallyl orthophthalate prepolymer with polyphenylene oxide (PPO) has been shown to improve the processability of the thermoplastic while enhancing mechanical properties like tensile and flexural strength. mdpi.com Composites have also been developed by combining terephthalate-based polymers like polybutylene terephthalate (PBT) with metal particulates to create high-density materials with improved viscoelastic and thermal properties for specialized applications. google.com.nagoogle.com
As Reactive Diluents in Resin Systems (e.g., epoxy resins)
Reactive diluents are substances added to resin formulations, like epoxy systems, to reduce viscosity and improve handling characteristics. nagase.com Unlike non-reactive diluents which can compromise the mechanical properties of the cured product, reactive diluents have functional groups that allow them to copolymerize with the resin, becoming a permanent part of the polymer network. nagase.commdpi.com This integration helps to maintain or even enhance the final properties of the thermoset. mdpi.com
This compound, with its two reactive allyl groups, can function as such a reactive diluent. mdpi.comresearchgate.net When blended into an epoxy resin system, it can participate in the curing reaction, especially in systems that utilize free-radical or thiol-ene curing mechanisms. The incorporation of the this compound molecule into the epoxy network can modify the properties of the cured material. For instance, the rigid aromatic ring from the terephthalate structure can enhance thermal stability, while the crosslinking density can be adjusted by the concentration of the diallyl monomer.
The use of reactive diluents is critical for tailoring the properties of epoxy resins for specific applications, from coatings and adhesives to advanced composites. researchgate.net While generic reactive diluents are common, specialized ones like this compound offer the potential to impart specific characteristics such as improved thermal performance and modified mechanical strength. nagase.commdpi.com
Table 1: Effects of Reactive Diluents on Epoxy Resin Properties This table provides a generalized overview of how reactive diluents can affect epoxy resin systems, based on typical findings in the field.
| Property | Effect of Adding Reactive Diluent | Rationale |
| Viscosity | Decrease | Improves processability and wetting of fillers/fibers. nagase.com |
| Tensile Strength | Can increase or decrease | Dependent on the diluent's structure and its integration into the polymer network. mdpi.com |
| Hardness | Can increase or decrease | A higher crosslink density generally increases hardness. mdpi.com |
| Flexibility | Generally Increases | The introduction of more flexible molecular chains can reduce brittleness. nagase.com |
| Glass Transition Temp. (Tg) | Generally Decreases | The diluent can lower the overall crosslink density, reducing Tg. |
Development of Wood-Polymer Composites via Impregnation
Wood-Polymer Composites (WPCs) are materials that combine wood fibers or flour with a polymer matrix, aiming to merge the positive attributes of both components, such as durability, low maintenance, and acceptable strength. researchgate.net The performance of WPCs is highly dependent on the compatibility and interfacial adhesion between the hydrophilic wood component and the often hydrophobic polymer matrix. Using terephthalate-based compounds in WPCs has been suggested as a method to potentially elevate their performance. mdpi.com
Impregnation of wood with a low-viscosity monomer, such as this compound, followed by in-situ polymerization is a method to create high-performance WPCs. In this process, the monomer penetrates the porous structure of the wood. A subsequent curing step, initiated by heat or radiation, polymerizes the monomer within the wood's cellular structure. This creates a continuous polymer phase interlocked with the wood, significantly enhancing its mechanical properties, dimensional stability, and resistance to environmental degradation. The use of this compound in such a process could lead to a composite with superior properties due to the high-performance characteristics of the resulting poly(this compound) matrix.
Blending with Engineering Thermoplastics (e.g., Polycarbonates)
Blending poly(this compound) or its monomer with engineering thermoplastics like polycarbonate (PC) is a strategy to create materials with tailored properties. Diallyl phthalate, an isomer of this compound, has been successfully used as a reactive plasticizer for bisphenol-A polycarbonate (PC). researchgate.net When blended with PC and subsequently polymerized, it can result in blends with high optical transparency, good flowability for processing, and strong mechanical properties. researchgate.net
Table 2: Properties of Polycarbonate Blended with a Reactive Plasticizer (Diallyl Phthalate) Data inferred from studies on diallyl phthalate, a close isomer of this compound.
| Property | Observation | Reference |
| Optical Transparency | High transparency was achieved. | researchgate.net |
| Flowability | The reactive plasticizer assisted in the processing of the polycarbonate. | researchgate.net |
| Mechanical Properties | Blends exhibited high mechanical properties. | researchgate.net |
| Compatibility | The polymerization of the reactive plasticizer within the PC matrix is crucial for the final microstructure. | researchgate.net |
Biomedical and Healthcare Innovations
The unique chemical properties of this compound and its polymer derivatives have paved the way for their use in specialized biomedical applications, particularly where radiopacity and biocompatibility are essential.
Radiopaque Polymers for X-ray Imaging and Embolization
Many conventional polymers are radiolucent, meaning they are transparent to X-rays, which limits their utility in medical devices that require visualization during procedures. spsi.org.insolvay.com To overcome this, polymers can be made radiopaque by incorporating elements with high atomic numbers (heavy elements) that absorb or deflect X-ray photons. polyzen.com
Poly(this compound) has been utilized to create radiopaque microspheres for use in embolization, a medical procedure to block blood vessels. researchgate.net In one study, microspheres were synthesized from this compound and loaded with tantalum oxide (TaOx) nanoparticles, a biocompatible and radiodense material. researchgate.net The resulting microspheres demonstrated good dispersibility and a strong radiopaque effect under X-ray and CT imaging, which is critical for visualizing their placement during embolization procedures. researchgate.net The amount of radiopacifier can be tailored to achieve the desired level of contrast for a specific application. polyzen.com
Table 3: Properties of Radiopaque Poly(this compound) Microspheres
| Parameter | Finding | Significance | Reference |
| Radiopaque Agent | Tantalum oxide (TaOx) nanoparticles | Provides excellent X-ray attenuation and is known to be biologically inert. | researchgate.net |
| Imaging Capability | Good radiopaque effect verified by X-ray and CT imaging. | Allows for real-time visualization and precise delivery during medical procedures. | researchgate.net |
| Dispersibility | Good | Ensures uniform distribution of the embolic agent. | researchgate.net |
| Thermal Stability | Good | Important for storage and potential sterilization processes. | researchgate.net |
Biocompatibility Studies of Poly(this compound) Derivatives
For any material to be used within the human body, it must be biocompatible, meaning it does not elicit a significant adverse immune response. Research into derivatives of poly(this compound) has included assessments of their biocompatibility.
The radiopaque microspheres made from poly(this compound) and tantalum oxide were subjected to both in vitro and in vivo biocompatibility tests. researchgate.net The in vitro assessment, using human umbilical vein endothelial cells, showed good cell metabolic activity, indicating low cytotoxicity. researchgate.net Furthermore, in vivo studies involving New Zealand white rabbits confirmed the material's good biocompatibility upon observing the tissue response. researchgate.net Studies on related diallyl compounds, such as diallyl isophthalate (B1238265), have also explored their potential for use in biocompatible materials. The biocompatibility of polymers can also be influenced by their surface properties and any additives used in their formulation. rsc.org
Integration in Advanced Functional Materials
Beyond the applications already discussed, this compound is being integrated into new types of advanced functional materials. A notable example is its use in the synthesis of waterborne thiol-ene polymers for innovative oxygen barrier coatings. acs.org In this research, this compound was copolymerized with bifunctional thiol monomers through an initiator-free, step-growth sonopolymerization process. acs.org This method produced linear poly(thioether) chains that could be dispersed in water. acs.org
These polymer dispersions demonstrated good film-forming ability at room temperature, yielding semi-crystalline films. acs.org The presence of the aromatic ring from the this compound in the polymer backbone contributes to the material's properties. Such films have a high potential for use as barrier coatings, for example in food packaging, where preventing oxygen transmission is crucial for extending shelf life. acs.org This application highlights the versatility of this compound as a monomer for creating polymers with specific, advanced functionalities. acs.org
Applications in Polymer-Dispersed Liquid Crystals (PDLCs)
Polymer-Dispersed Liquid Crystals (PDLCs) are advanced composite materials that consist of liquid crystal (LC) droplets, typically micrometers in size, dispersed within a solid polymer matrix. acs.orgnih.gov These materials are known for their ability to switch between an opaque, light-scattering state and a transparent, light-passing state when an electric field is applied. nih.gov In the absence of an electric field (the "off" state), the liquid crystal molecules within the droplets are randomly oriented, causing a mismatch between their refractive indices and the refractive index of the polymer matrix. This mismatch leads to the scattering of incident light, giving the film an opaque appearance. researchgate.net When an electric field is applied (the "on" state), the liquid crystal molecules align with the field. If the ordinary refractive index of the liquid crystal matches that of the polymer matrix, light passes through without scattering, resulting in a transparent state. acs.orgresearchgate.net
This compound is a monomer used in the synthesis of resins for optical materials, making it a candidate for the polymer matrix in PDLC applications. shimizuchem.com In a PDLC formulation, the poly(this compound) would serve as the solid host that encapsulates the liquid crystal droplets. nih.gov The performance of a PDLC device, including its operating voltage and contrast ratio, is influenced by the properties of both the polymer and the liquid crystal, as well as the morphology of the LC droplets within the matrix. acs.orgmdpi.com While specific studies detailing the performance of a PDLC using poly(this compound) are not prevalent, the general components of such a system can be described.
The table below outlines the typical components and their functions within a PDLC device, where poly(this compound) could function as the polymer matrix.
| Component | Example Material | Function in PDLC | Citation |
| Polymer Matrix | Poly(this compound), NOA 65 | Forms the solid, transparent structure that encapsulates the liquid crystal droplets. | shimizuchem.commdpi.com |
| Liquid Crystal | E7 | Forms droplets within the polymer; its molecules align with an electric field to control light transmission. | mdpi.com |
| Conductive Layer | Indium Tin Oxide (ITO) | Coated on glass or film substrates to apply a uniform electric field across the PDLC layer. | researchgate.net |
Heat-Resistant Polymer Formulations
This compound (DAT) is a monomer recognized for its potential in creating polymers with improved heat resistance. google.com Polymers derived from diallyl esters are often used in demanding applications, such as the production of thermosetting molding powders for high-performance military and commercial electrical components where long-term reliability and dimensional stability in high-heat environments are critical. syr.eduresearchgate.net The symmetrical structure of this compound is expected to contribute positively to the thermal stability of the resulting polymer. google.com
However, the polymerization of this compound presents significant challenges. As a monomer with two reactive double bonds, it tends to undergo gelation at a low conversion point during polymerization. google.com This premature gelation complicates the production of a uniform, high-molecular-weight polymer. To manage this, a common industrial strategy involves interrupting the polymerization process before the gel point is reached to isolate a soluble prepolymer. google.com This this compound prepolymer can then be formulated with fillers and a polymerization initiator to produce the final, commercially viable thermoset product. google.com
Despite its potential for high heat resistance, three-dimensional network-cured resins made from this compound have been found to be brittle, which has historically limited their practical use in applications requiring high mechanical strength. google.com
The table below details the polymerization characteristics of diallyl esters, using the closely related diallyl phthalate as an illustrative example due to the availability of specific research data. This data highlights the influence of temperature on the polymerization process leading up to the gel point.
| Property | Condition | Value/Observation | Citation |
| Monomer | Diallyl Phthalate | Used in heat-resistant molding powders. | researchgate.net |
| Initiator | Benzoyl Peroxide | A common free-radical initiator for polymerization. | researchgate.net |
| Conversion at Gel Point | Bulk Polymerization at 80°C | 25% | researchgate.net |
| Conversion at Gel Point | Bulk Polymerization at 220°C | 45% | researchgate.net |
| Observation | - | The conversion level before gelation occurs is significantly affected by the reaction temperature. | researchgate.net |
| Challenge with DAT | - | Cured resins exhibit brittleness, limiting mechanical applications. | google.com |
Computational and Theoretical Investigations of Diallyl Terephthalate Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of the diallyl terephthalate (B1205515) monomer. These ab initio and semi-empirical methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived. Studies on closely related isomers like diallyl phthalate (B1215562) (DAP) provide significant insight into the computational approaches used for these systems. uokerbala.edu.iqresearchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational cost. DFT studies on diallyl phthalate (DAP), an isomer of DAT, have been performed using functionals like CAM-B3LYP with basis sets such as 6-311+G(d,p) to optimize the molecular geometry and calculate various electronic and structural parameters. uokerbala.edu.iqresearchgate.net
These calculations determine key properties such as bond lengths, bond angles, and dihedral angles. For the benzene (B151609) ring in DAP, DFT calculations have shown average C-C bond lengths of 1.389 Å, which aligns well with standard values. uokerbala.edu.iq The theory is also used to calculate electronic energies, dipole moments, and parameters that describe the molecule's reactivity. uokerbala.edu.iq The results from DFT methods have shown good agreement with experimental data, particularly for spectroscopic analysis. uokerbala.edu.iq
The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. wikipedia.org It approximates the many-electron wavefunction of a system as a single Slater determinant, providing a basis for more advanced computational methods. wikipedia.orglibretexts.org Like DFT, HF methods are used to investigate the structural and electronic properties of molecules such as diallyl phthalate. uokerbala.edu.iq
Comparative studies on DAP using both HF and DFT methods reveal differences in their predictions. For instance, the average C-C bond length in the benzene ring was calculated to be 1.386 Å using HF, slightly different from the DFT value. uokerbala.edu.iq The total electronic energies calculated by the two methods also differ, with values of -842.614348 Hartree for DFT and -837.953983 Hartree for HF. uokerbala.edu.iq These differences highlight the varying levels of approximation inherent in each method.
The electronic structure of a molecule is crucial for understanding its chemical reactivity and stability. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. youtube.com
Table 1: Comparison of Calculated Properties for Diallyl Phthalate (Isomer of DAT)
| Property | DFT (CAM-B3LYP/6-311+G(d,p)) | HF (6-311+G(d,p)) | Unit |
|---|---|---|---|
| Electronic Energy | -842.614348 | -837.953983 | Hartree |
| Dipole Moment | 3.3939 | 3.6661 | Debye |
| HOMO-LUMO Energy Gap | 8.326 | 4.522 | eV |
| Average Benzene C-C Bond Length | 1.389 | 1.386 | Å |
| Average Benzene Bond Angle | 119.98 | 120 | Degrees |
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, such as their Infrared (IR) and Raman spectra. nih.govmaterialsmodeling.org These predictions are invaluable for interpreting experimental spectra and assigning vibrational modes to specific molecular motions. Theoretical IR and Raman spectra for diallyl phthalate have been calculated and analyzed using programs like Gaussian 09 and Gauss View 06. uokerbala.edu.iq
The results from DFT calculations have shown a strong correlation with experimental spectroscopic data for both IR and Raman techniques. uokerbala.edu.iq This agreement validates the accuracy of the computed molecular structure and vibrational frequencies. Similar computational approaches have been successfully applied to related terephthalate compounds, where computed vibrational frequencies were compared with experimental values to confirm molecular structure. nih.gov
Molecular Dynamics and Monte Carlo Simulations of Polymer Behavior
While quantum chemical calculations focus on the properties of single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of large assemblies of molecules, such as polymer systems. frontiersin.orgresearchgate.net These methods model the interactions between atoms and molecules over time, providing insights into the macroscopic properties of materials.
MD simulations have been extensively used to investigate the polymer behavior of related polyesters like polyethylene (B3416737) terephthalate (PET). nih.govchemrxiv.org These simulations can predict properties such as the glass transition temperature (Tg), density, and mechanical characteristics by modeling the movement and interaction of polymer chains. nih.gov All-atom MD simulations, for example, can capture detailed interactions like hydrogen bonding and van der Waals forces that govern the folding and flexibility of polymer chains. nih.gov
Monte Carlo simulations offer an alternative approach to studying polymer systems. frontiersin.org Instead of solving equations of motion, MC methods use statistical mechanics to sample different molecular configurations, which is particularly useful for studying the equilibrium properties and phase behavior of polymers. frontiersin.orgresearchgate.net For instance, MC simulations have been used to model the three-dimensional free-radical block polymerization of diallyl isophthalate (B1238265), another isomer of DAT, to understand the formation of the polymer network up to a limiting degree of conversion. researchgate.net
Mechanistic Studies of Polymerization via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the complex mechanisms of polymerization reactions. nih.gov For allyl monomers like diallyl terephthalate, polymerization can be challenging to study experimentally. Theoretical models can provide detailed, step-by-step insights into the reaction pathways.
For example, DFT has been used to study the photopolymerization mechanism of allyl ether monomers. nih.gov These studies have proposed a radical-mediated cyclization (RMC) reaction as an alternative to the traditional free-radical addition mechanism. nih.gov The computational results, validated by experimental observations, suggest that the reaction initiates with the abstraction of an allylic hydrogen, followed by the formation of a five-membered ring, which then propagates the chain. nih.gov Such detailed mechanistic understanding is crucial for controlling the polymerization process and designing polymers with desired properties. Computational studies on the thermal self-initiation reactions of acrylates also provide a framework for how such investigations could be applied to the allyl groups in DAT. upenn.edu
Modeling of Initiation and Propagation Steps
The free-radical polymerization of this compound is a complex process initiated by the decomposition of a chemical initiator, followed by the propagation of the polymer chain. fkit.hr Mathematical models have been developed to describe these critical steps, providing a quantitative understanding of the reaction kinetics. fkit.hr
A detailed kinetic model for the bulk polymerization of this compound considers the following key reactions:
Initiator Decomposition: The process begins with the decomposition of an initiator (I) into two free radicals (R•).
Initiation: These free radicals then react with a monomer molecule (M) to start a growing polymer chain.
Propagation: The newly formed radical center attacks another monomer molecule, adding it to the growing chain.
Chain Transfer: A radical can be transferred to another molecule, such as a monomer or a polymer chain, which terminates one chain while initiating another.
Termination: Two growing polymer chains can react to terminate the polymerization process.
A mathematical model describing the free radical polymerization of this compound in bulk has been developed, which accounts for strong diffusion limitations from the beginning of the reaction. fkit.hr The influence of temperature and initiator loading on the reaction process has been investigated using this model. fkit.hr The activation energies for propagation and termination were estimated from this kinetic modeling to be 36.9 kJ mol⁻¹ and 144.7 kJ mol⁻¹, respectively. fkit.hr
| Parameter | Value | Source |
| Activation Energy of Propagation | 36.9 kJ mol⁻¹ | fkit.hr |
| Activation Energy of Termination | 144.7 kJ mol⁻¹ | fkit.hr |
This interactive data table provides key kinetic parameters for the polymerization of this compound.
Simulation of Chain Transfer and Cyclization Events
Chain transfer and cyclization are significant events in the polymerization of this compound that influence the final properties of the polymer. Computational simulations are instrumental in understanding the probabilities and consequences of these events.
Degradative and effective chain transfer reactions are characteristic side reactions in the polymerization of allyl monomers. fkit.hr In the case of this compound, a kinetic model has been used to determine the ratios of the rate coefficients for these transfer reactions to the propagation rate coefficient. fkit.hr These ratios are crucial for predicting the molecular weight and degree of branching of the resulting polymer. fkit.hr
The ratios of degradative chain transfer rate coefficients to propagation rate coefficients (kDeg/kp) were found to be in the range of 0.01 to 0.06. fkit.hr The ratios of effective chain transfer rate coefficients to propagation rate coefficients (kEff/kp) were in the range of 0.001 to 0.008. fkit.hr
| Ratio of Rate Coefficients | Range | Source |
| kDeg/kp | 0.01 - 0.06 | fkit.hr |
| kEff/kp | 0.001 - 0.008 | fkit.hr |
This interactive data table presents the simulated ratios of chain transfer to propagation rate coefficients in this compound polymerization.
Cyclization, or the formation of intramolecular rings, is another important aspect of diallyl diester polymerization. fkit.hr While specific simulation studies on the cyclization of this compound were not found in the provided search results, the general mechanism is understood to involve the attack of the radical end of a growing chain on one of the double bonds of the same monomer unit.
Polymerization Process Modeling and Optimization through Simulation
The simulation of the entire polymerization process provides a powerful tool for its optimization. ias.ac.inaustinpublishinggroup.com By creating a virtual representation of the polymerization reactor and the reactions occurring within it, it is possible to explore the effects of various process parameters on the final product quality and production efficiency without the need for extensive and costly experimentation. ias.ac.inaustinpublishinggroup.com
Process models for polymerization can range from relatively simple kinetic models to complex computational fluid dynamics (CFD) simulations that account for heat and mass transfer within the reactor. These models can be used to predict how changes in parameters such as temperature, initiator concentration, and monomer feed rate will affect key outputs like conversion, molecular weight distribution, and polymer architecture. austinpublishinggroup.com
Environmental Fate and Toxicological Considerations of Diallyl Terephthalate and Its Polymers
Environmental Degradation Pathways of Poly(Diallyl Terephthalate)
Poly(this compound) is a thermosetting aromatic polyester (B1180765). Its degradation in the environment is influenced by both non-living (abiotic) and living (biotic) factors.
Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis)
The primary abiotic degradation mechanisms for polyesters are hydrolysis and photolysis. encyclopedia.pub These processes involve the breakdown of the polymer chains through reactions with water and light, respectively.
Hydrolysis: The ester linkages in the backbone of polyesters are susceptible to hydrolysis, where water molecules break the bonds, leading to a reduction in molecular weight. encyclopedia.pubmdpi.com This process is influenced by factors such as temperature, pH, and the polymer's crystallinity. mdpi.com For aromatic polyesters, the rate of hydrolysis is generally slow under typical environmental conditions. acs.org The process can occur via bulk erosion, where water penetrates the amorphous regions of the polymer, or surface erosion. encyclopedia.pubmdpi.com
Photolysis: UV radiation from sunlight can provide the energy to break chemical bonds within the polymer structure, a process known as photolysis. mdpi.com This can lead to chain scission, the formation of free radicals, and changes in the material's physical and mechanical properties. encyclopedia.pubmdpi.com For some polyesters, photodegradation can make the material more susceptible to subsequent biotic degradation by reducing molecular weight and altering surface properties. mdpi.com
Biotic Degradation and Biodegradability Studies
Biotic degradation involves the breakdown of materials by living organisms, primarily microorganisms. rsc.org The biodegradability of polyesters is highly dependent on their chemical structure.
Specific studies on the biodegradation of poly(this compound) are not extensively documented. However, the degradation behavior can be inferred from its chemical class. Aromatic polyesters are generally more resistant to microbial attack than their aliphatic counterparts due to the stability of the aromatic rings. specificpolymers.com The microbial degradation of polyesters often begins after initial abiotic hydrolysis or photolysis has reduced the polymer's molecular weight, making the shorter chains more accessible to microbial enzymes. acs.org
Toxicological Assessment of Diallyl Terephthalate (B1205515) Monomer and Related Compounds
The toxicological profile of this compound monomer is often evaluated alongside its isomers, such as diallyl phthalate (B1215562) (DAP), due to structural similarities. However, it is important to distinguish between these compounds. Many safety data sheets for this compound indicate that comprehensive toxicological data for this specific compound is not available. chemicalbook.in
Mammalian Toxicity Profiles (e.g., reproductive toxicology, carcinogenicity studies)
Available information on the mammalian toxicity of this compound monomer is limited. According to GHS classifications, it is considered harmful if swallowed and causes skin irritation. nih.gov
Due to the lack of specific data for this compound, studies on its isomer, diallyl phthalate (DAP), provide some insight into potential effects.
Reproductive & Developmental Toxicity: A study on DAP in pregnant Sprague-Dawley rats showed reduced maternal weight gain and food consumption at doses of 200 and 250 mg/kg/day. nih.gov While there was no significant increase in malformations, fetal weights were decreased at the 250 mg/kg/day dose. nih.govtandfonline.com The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity in a screening study was determined to be 50 mg/kg bw/day. oecd.org
| Compound | Toxicity Endpoint | Finding | Source |
|---|---|---|---|
| This compound | Acute Oral Toxicity | Harmful if swallowed (GHS Classification) | nih.gov |
| This compound | Skin Irritation | Causes skin irritation (GHS Classification) | nih.gov |
| This compound | Carcinogenicity/Reproductive Toxicity | No data available | chemicalbook.in |
| Diallyl Phthalate (Isomer) | Carcinogenicity (Rats & Mice) | Equivocal evidence of carcinogenicity in NTP studies. | ca.govindustrialchemicals.gov.au |
| Diallyl Phthalate (Isomer) | Reproductive Toxicity (Rats) | NOAEL of 50 mg/kg/day. Reduced fetal weight at high doses (250 mg/kg/day). | nih.govoecd.org |
| Diallyl Phthalate (Isomer) | Organ Toxicity (Rats) | The liver is a primary target organ in repeat-dose studies. | oecd.orgindustrialchemicals.gov.au |
Ecotoxicological Impact on Environmental Compartments (e.g., aquatic organisms, soil)
Specific ecotoxicological data for this compound in aquatic and soil environments is scarce. chemicalbook.in The potential impact is often inferred from data on the broader class of phthalate esters. Phthalates are recognized as environmental pollutants that can accumulate in water and soil. mdpi.com
Waste Management and Recycling Strategies for Poly(this compound)
Poly(this compound) is a thermosetting polymer, which means its polymer chains are irreversibly cross-linked. This structure provides high thermal and chemical resistance but also makes it difficult to recycle using conventional melt-processing methods applied to thermoplastics. renewable-carbon.eumdpi.com
Current waste management options for thermoset resins include:
Landfilling: A common but environmentally undesirable method of disposal. mdpi.com
Incineration (Energy Recovery): Thermoset plastics can be incinerated to recover energy from their calorific value. mdpi.comsci-hub.se This reduces landfill volume but can result in CO2 emissions and requires management of potentially toxic byproducts from additives. mdpi.com
Mechanical Recycling: This involves grinding the thermoset waste into powder or fine particles. sci-hub.se This material can then be used as a filler in the production of new composite materials, although this is considered downcycling as the properties of the original polymer are not retained. mdpi.com
Chemical Recycling: This approach aims to break down the polymer into its constituent monomers or other valuable chemicals through processes like pyrolysis, hydrolysis, or glycolysis. nih.govresearchgate.net
Pyrolysis: Thermal decomposition in the absence of oxygen can break down the polymer matrix into a mixture of gases, oils, and a solid char. mdpi.comsci-hub.se
Hydrolysis/Solvolysis: Using water, alcohols (methanolysis), or glycols (glycolysis) under specific conditions (e.g., high temperature, pressure, catalysts) can depolymerize polyesters back to their monomers or oligomers. researchgate.net These recovered chemicals can then potentially be used to synthesize new polymers, creating a closed-loop system. rsc.orgrsc.org
While chemical recycling technologies are actively being developed for aromatic polyesters like PET, specific, commercially established recycling streams for poly(this compound) are not widely documented. rsc.orgwipo.int The primary challenges lie in the difficulty and cost associated with breaking the stable, cross-linked network of thermoset resins. renewable-carbon.eumdpi.com
Chemical Recycling Methodologies
The advent of polymers derived from this compound, particularly thermosetting resins, presents unique challenges for end-of-life management compared to their thermoplastic counterparts like poly(ethylene terephthalate) (PET). Once cured, thermoset polymers form a rigid, three-dimensional network of covalent bonds that cannot be melted and reformed. wp.csiro.auplastics-technology.com Consequently, their recycling requires chemical methods to break down this intractable structure into valuable constituent molecules. While research specifically targeting poly(this compound) is limited, the principles of polyester depolymerization, extensively studied for PET, provide a foundational understanding of potential recycling pathways. researchgate.net
Chemical recycling, or tertiary recycling, aims to depolymerize the polymer chain into its original monomers or other valuable oligomers. nih.gov These recovered chemicals can then be purified and used as feedstock for the synthesis of new, high-quality polymers, thus closing the material loop. The primary methods for polyester chemical recycling include hydrolysis, glycolysis, and methanolysis. researchgate.net
Hydrolysis Hydrolysis involves the chemical breakdown of the polyester using water, typically under conditions of high temperature and pressure, and often in the presence of an acid, base, or catalyst. researchgate.net For polyesters, this process cleaves the ester bonds to yield the parent dicarboxylic acid and diol. In the case of a polymer derived from this compound, the expected products would be terephthalic acid and allyl alcohol.
The reaction can be performed in neutral, acidic, or alkaline conditions.
Neutral Hydrolysis: Requires high temperatures (200-300°C) and pressures to proceed.
Acidic Hydrolysis: Uses acids like sulfuric acid as catalysts, allowing for lower temperatures, but can be corrosive and require complex product purification.
Alkaline Hydrolysis: Employs bases such as sodium hydroxide (B78521) (NaOH), which saponifies the ester into its salt (e.g., disodium (B8443419) terephthalate). researchgate.net The parent acid, terephthalic acid, is then recovered by neutralizing the solution with a strong acid. researchgate.net Research on thermosetting polyester resins has shown that hydrolysis using subcritical water and an alkali like potassium hydroxide (KOH) can effectively break down the material to recover functional polymers. researchgate.net
Glycolysis Glycolysis is a transesterification process where the polymer is depolymerized by an excess of a glycol, such as ethylene (B1197577) glycol, in the presence of a catalyst at elevated temperatures. This reaction breaks down the long polymer chains into smaller, lower-molecular-weight oligomers or monomers with hydroxyl end-groups. researchgate.net For instance, the glycolysis of PET with ethylene glycol yields primarily bis(2-hydroxyethyl) terephthalate (BHET). These recovered oligomers can be purified and repolymerized or used as intermediates in the production of other materials like unsaturated polyester resins or polyurethanes. While this method is standard for PET, its application to a cross-linked thermoset like poly(this compound) would be more complex, aiming to break down the network into soluble oligomers.
Methanolysis Methanolysis is another transesterification reaction where methanol (B129727) is used to break down the polyester. The process is conducted at high temperatures and pressures with a catalyst, yielding dimethyl terephthalate (DMT) and the corresponding diol. researchgate.net DMT is a valuable chemical feedstock that, after purification, can be used to produce new PET or other polyesters. The application of supercritical methanol has been shown to effectively break the ester bonds in thermoset composites, demonstrating its potential for depolymerizing cross-linked polyester networks. nih.gov
The table below summarizes the primary chemical recycling methods as they are applied to polyesters, with PET serving as the principal example.
| Recycling Method | Reactant(s) | Primary Product(s) from PET | General Conditions |
| Hydrolysis | Water (with/without catalyst) | Terephthalic Acid (TPA), Ethylene Glycol (EG) | High temperature and pressure; Acidic, alkaline, or neutral medium |
| Glycolysis | Glycols (e.g., Ethylene Glycol) | Bis(2-hydroxyethyl) terephthalate (BHET), Oligomers | High temperature (180-250°C), Catalyst (e.g., zinc acetate) |
| Methanolysis | Methanol | Dimethyl Terephthalate (DMT), Ethylene Glycol (EG) | High temperature and pressure, Catalyst |
Microwave-assisted degradation has emerged as a promising technique to accelerate these chemical recycling processes. acs.org By using microwave heating, it's possible to achieve significantly higher hydrolysis rates at the same temperature compared to conventional heating methods, offering a more energy-efficient path for breaking down stable thermoset resins. acs.org
Considerations for Sustainable Polymer Lifecycle and Circular Economy
The transition from a traditional linear "take-make-dispose" economy to a circular economy is essential for the sustainable management of plastic waste. royalsocietypublishing.org A circular economy aims to eliminate waste and maximize the value of resources by keeping materials in use for as long as possible through reuse, repair, and recycling. tandfonline.com For polymers derived from this compound, integrating them into a circular framework presents both significant challenges and opportunities, primarily dictated by their thermoset nature.
The core challenge for thermosets is their chemically cross-linked structure, which makes them difficult to recycle using conventional methods like the mechanical melt-reprocessing applied to thermoplastics. wp.csiro.auplastics-technology.commdpi.com This intractability means that without advanced recycling solutions, thermoset products are often destined for landfills or incineration at their end-of-life, representing a loss of valuable material resources and posing environmental risks. plastics-technology.comtandfonline.com
Key considerations for establishing a sustainable lifecycle for this compound polymers include:
Life Cycle Assessment (LCA): LCA is a critical tool for evaluating the environmental impact of a product throughout its entire life, from raw material extraction to end-of-life management. polynt.comentropyresins.comentropyresins.comdiva-portal.org By conducting LCAs, manufacturers can compare the environmental footprint of different recycling technologies against virgin material production and other end-of-life options like landfilling or incineration. mdpi.com This data-driven approach helps identify the most sustainable pathways and guides decision-making in product design and policy. entropyresins.com
Design for Recycling: A fundamental principle of the circular economy is designing products with their end-of-life in mind. For thermosets, this involves developing new polymer chemistries that incorporate reversible or dynamic covalent bonds. These "recyclable thermosets" can be broken down under specific stimuli (e.g., heat, light, or a chemical trigger), allowing the material to be reformed or depolymerized back to its monomers, bridging the gap between thermoset performance and thermoplastic recyclability. tandfonline.com
Advancement in Chemical Recycling: As detailed in the previous section, robust chemical recycling technologies are paramount for creating a circular pathway for conventional thermosets. nih.gov Investing in and scaling up processes like hydrolysis, glycolysis, and pyrolysis are necessary to convert waste thermoset materials back into high-value chemical feedstocks, thereby reducing the dependency on fossil fuels for virgin polymer production. royalsocietypublishing.orgtandfonline.com
The table below contrasts the linear and circular economy models for thermoset polymers.
| Lifecycle Stage | Linear Economy Model | Circular Economy Model |
| Resource Input | Primarily virgin, fossil-based raw materials | Maximized use of recycled feedstock; shift toward renewable/bio-based resources |
| Manufacturing | Design focused on performance and cost | Design for durability, disassembly, and recyclability |
| Use Phase | Single-use or limited lifespan | Extended lifespan through durability and repairability |
| End-of-Life | Disposal in landfill or via incineration (energy recovery) | Material recovery through advanced chemical or mechanical recycling; reintroduction into the value chain |
Achieving a circular economy for this compound polymers and other thermosets requires a systemic shift involving material innovation, investment in recycling infrastructure, and supportive policy frameworks. royalsocietypublishing.org While the challenges are substantial, the potential to conserve resources, reduce waste, and mitigate environmental impact makes the pursuit of a sustainable and circular lifecycle for these materials a critical endeavor. plastics-technology.com
Q & A
Q. What analytical methods are recommended for characterizing the purity and structure of diallyl terephthalate (DAT) in experimental settings?
DAT’s characterization requires a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) with flame ionization detection (FID) is suitable for assessing purity, particularly for detecting residual monomers or side products, as demonstrated in studies on structurally similar diallyl compounds (e.g., diallyl disulfide) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, especially to distinguish DAT from isomers like diallyl isophthalate. For thermal behavior analysis, differential scanning calorimetry (DSC) can monitor polymerization kinetics, while gel permeation chromatography (GPC) tracks molecular weight changes during reactions .
Q. How should researchers ensure accurate identification of DAT in crosslinking studies, given its structural similarity to other diallyl phthalates?
Identification protocols must include systematic verification steps:
- CAS registry cross-check : DAT’s CAS number (1026-92-2) should be confirmed against supplier documentation to avoid confusion with diallyl isophthalate (CAS 1087-21-4) or diallyl phthalate (CAS 131-17-9) .
- Functional group analysis : Fourier-transform infrared spectroscopy (FTIR) can differentiate isomers by comparing ester carbonyl stretching frequencies (DAT: ~1720 cm⁻¹) and aromatic C-H bending modes .
- Chromatographic retention times : Establish reference retention times for DAT using high-performance liquid chromatography (HPLC) or GC under standardized conditions .
Q. What safety and handling protocols are critical for DAT in laboratory settings?
DAT is classified for industrial use, requiring precautions against inhalation and skin contact. Key protocols include:
- Ventilation : Use fume hoods during polymerization due to potential volatile byproducts.
- Storage : Keep DAT in airtight containers under nitrogen to prevent premature polymerization.
- Waste management : Quench residual DAT with inhibitors (e.g., hydroquinone) before disposal to avoid uncontrolled crosslinking .
Advanced Research Questions
Q. How does the non-consecutive addition mechanism in DAT polymerization influence its gelation behavior compared to other diallyl phthalates?
DAT’s gelation delay arises from its non-consecutive radical addition pathway, where cyclization competes with propagation. Unlike diallyl phthalate (DAP), which forms cyclized radicals with high crosslinking reactivity, DAT’s radicals exhibit slower intermolecular bonding due to steric hindrance from the terephthalate group. This mechanism can be studied using electron spin resonance (ESR) spectroscopy to track radical intermediates and model gel points via Flory-Stockmayer theory .
Q. What experimental strategies resolve contradictions in reported DAT polymerization kinetics, such as discrepancies in gel-point data across studies?
Discrepancies often stem from variations in initiator concentration, temperature, or impurity levels. To address this:
- Standardize reaction conditions : Use azo-initiators (e.g., AIBN) at 60–80°C with degassed monomer to minimize oxygen inhibition .
- Monitor in situ : Employ real-time rheometry to detect viscosity changes correlated with gelation, ensuring data reproducibility .
- Validate with independent methods : Compare results from DSC (exotherm analysis) and GPC (molecular weight distribution) to cross-verify kinetic models .
Q. How can DAT be integrated into copolymer systems to enhance thermal stability without sacrificing processability?
DAT’s rigid terephthalate backbone improves thermal resistance in copolymers. Methodological approaches include:
- Binary copolymer design : Combine DAT with flexible monomers (e.g., ethylene glycol dimethacrylate) to balance rigidity and processability. Reactivity ratios can be determined using the Mayo-Lewis equation .
- Post-polymerization modifications : Introduce pendant groups (e.g., epoxy or carboxyl) via thiol-ene "click" chemistry to tailor crosslink density .
- Accelerated aging tests : Evaluate thermal stability via thermogravimetric analysis (TGA) under nitrogen/air atmospheres to simulate long-term degradation .
Q. What methodologies validate the thermodynamic solubility data of DAT in common solvents, given inconsistencies in existing compilations?
Follow IUPAC guidelines for solubility determination:
- Gravimetric analysis : Saturate solvents (e.g., toluene, acetone) with DAT at controlled temperatures (25–80°C), filter undissolved monomer, and quantify via mass loss .
- Cloud-point titration : Titrate DAT solutions with a non-solvent (e.g., hexane) to detect phase separation optically .
- Data reconciliation : Use computational tools (e.g., UNIFAC) to predict solubility parameters and identify outliers in literature datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
